2,3-Dioximinopiperazine
Description
2,3-Dioximinopiperazine is a piperazine derivative characterized by the presence of oximino (-N-O-) functional groups at the 2 and 3 positions of the six-membered heterocyclic ring. Piperazine derivatives are pivotal in pharmaceutical chemistry due to their versatility as intermediates, bioactivity, and role in peptidomimetic drug design. The oximino groups in this compound likely enhance its reactivity and coordination properties, making it a candidate for metal chelation or energetic materials, though specific applications require further validation .
Properties
IUPAC Name |
N-[6-(hydroxyamino)-2,3-dihydropyrazin-5-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c9-7-3-4(8-10)6-2-1-5-3/h9-10H,1-2H2,(H,5,7)(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKDXXYMWHPHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=N1)NO)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioximinopiperazine typically involves the cyclization of 1,2-diamine derivatives with suitable reagents. One common method includes the reaction of 1,2-diamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioximinopiperazine undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxime groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperazines with various functional groups.
Scientific Research Applications
2,3-Dioximinopiperazine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dioximinopiperazine involves its interaction with specific molecular targets and pathways. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit or activate enzymes, receptors, and other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural features, synthesis routes, and applications of 2,3-Dioximinopiperazine analogs:
Key Research Findings
- Reactivity and Stability: Oximino groups in this compound may increase sensitivity to hydrolysis or oxidation compared to chlorophenyl or oxo derivatives, which exhibit greater thermal stability . 2-Oxopiperazine derivatives demonstrate enhanced metabolic stability due to steric hindrance from bulky substituents, critical for in vivo efficacy .
Pharmaceutical Relevance :
Critical Analysis of Contradictions and Gaps
- Contradictions :
- Gaps: Limited data exist on this compound’s synthetic protocols, toxicity, or exact applications. Further studies are required to validate its hypothesized uses in coordination chemistry or HEDCs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
